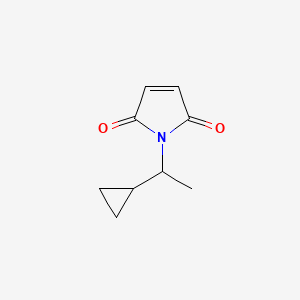
(2-Amino-1-cyclopropylethyl)dimethylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
X-Ray Structure Analysis in Medicinal Chemistry : The compound trans-[PtCl(2)(dimethylamine)(isopropylamine)] has been analyzed using X-ray crystallography. This biologically active trans-platinum compound shows unique DNA binding properties and inhibits the B-Z transition, indicating potential applications in selective cell killing in specific cell lines (Perez et al., 2000).
Ethylene Biosynthesis Research : Research on the synthesis of racemic and optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of a precursor to the plant growth hormone ethylene, involves the use of dimethylamine. This is significant in the field of plant biochemistry, especially for affinity purification techniques and antibody generation (Pirrung et al., 1989).
Synthesis of Cyclopropylamine Derivatives : The synthesis of 1-ethynylcyclopropylamine, a derivative of dimethylamine, has been explored for potential applications in organic synthesis. Such derivatives could be significant in developing new synthetic routes and compounds (Kozhushkov et al., 2010).
Development of Novel Pyrimidine Derivatives : In the synthesis of pyrimido[4,5-d]pyrimidine derivatives, the role of dimethylamine has been studied. This work is significant for the development of compounds of biological relevance, particularly in medicinal chemistry (Prajapati et al., 2006).
Chemosensor Development : Research on the Cd2+ complex of a triazole-based calix[4]arene conjugate, which involves dimethylamine, has been conducted for the selective detection of Cys among amino acids. This has potential applications in analytical chemistry, particularly in the development of sensitive and selective chemosensors (Pathak et al., 2012).
Microwave Spectrum Analysis : The microwave spectra of dimethylamine have been assigned, providing insights into its structural parameters and conformation. This research contributes to the understanding of molecular structures and behaviors in physical chemistry (Wollrab & Laurie, 1968).
Study of Apoptosis Inducers in Cancer Research : Compounds like 2-amino-3-cyano-7-(dimethylamino)-4H-chromene have been identified as potent apoptosis inducers, which is crucial in the study of potential cancer treatments (Kemnitzer et al., 2004).
Synthesis of Cyclotriphosphazenes : The synthesis and characterization of (triphenylphosphoranylidene)amino cyclotriphosphazenes, which involve dimethylamine, are significant in inorganic and organometallic chemistry (Lensink et al., 1984).
Research in Biochemistry : Studies on the primary structure of Hyphomicrobium X dimethylamine dehydrogenase relate to understanding the enzymatic processes and substrate recognition in biochemistry (Yang et al., 1995).
Pharmaceutical Synthesis : Research on the synthesis of W-Benzyloxycarbonyl-(S)-2-amino-3-(dimethylamino)propanoic acid is relevant for the design and synthesis of selective inhibitors in pharmaceutical chemistry (Andruszkiewicz & Walkowiak, 2001).
Mecanismo De Acción
Pharmacokinetics
9 °C at 760 mmHg . Its predicted density is 1.0 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Amino-1-cyclopropylethyl)dimethylamine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, the compound’s efficacy may be influenced by the physiological environment within the body, including pH, the presence of other molecules, and specific characteristics of the target cells.
Propiedades
IUPAC Name |
1-cyclopropyl-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7(5-8)6-3-4-6/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWODNUYBQODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1-cyclopropylethyl)dimethylamine | |
CAS RN |
1092301-70-6 | |
| Record name | (2-amino-1-cyclopropylethyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)







![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)